3-Nitrotoluene

説明

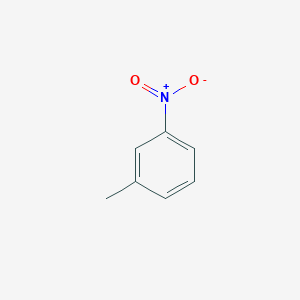

Structure

3D Structure

特性

IUPAC Name |

1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYHIOPPLUPUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021831 | |

| Record name | 3-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrotoluene appears as yellow crystals that melt at 59 °F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223 °F. Boiling point 450 °F. Insoluble in water. Toxic by inhalation and ingestion., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 degrees F.]; [NIOSH], YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 °F.] | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

450.7 °F at 760 mmHg (NTP, 1992), 232 °C at 760 mm Hg, 231.9 °C, 450 °F | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 106 °C c.c., 223 °F | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C, Miscible with alcohol and ether; sol in benzene., Soluble in most organic solvents such as ethanol, benzene, and diethyl ether, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1571 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1630 at 20 °C/4 °C, 1.16 g/cm³, 1.16 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.0 mmHg at 140 °F (NTP, 1992), 0.1 [mmHg], Vapor pressure: 1.0 mm Hg at 60 °C, 0.107 mm Hg at 25 °C, 0.1 mmHg | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow liquid [Note: A solid below 59 degrees F] | |

CAS No. |

99-08-1 | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29A9W826KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene, m-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XT2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

59.9 °F (NTP, 1992), 15.5 °C, 16.1 °C, 59 °F | |

| Record name | M-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0463.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrotoluene (CAS 99-08-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nitrotoluene (m-nitrotoluene), a significant chemical intermediate. It details its physicochemical properties, synthesis, reactivity, and applications, with a focus on data relevant to research and development.

Core Properties and Data

This compound is an aromatic nitro compound characterized by a methyl group and a nitro group attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1] It typically appears as a pale yellow liquid or solid, depending on the ambient temperature, and possesses a distinctive aromatic odor.[1][2] Its utility as a precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals is well-established.[1][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, use in reactions, and process design.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [4] |

| Molecular Weight | 137.14 g/mol | [4] |

| Appearance | Yellow liquid or crystals with a characteristic aromatic odor. | [5] |

| Melting Point | 15-16 °C (59-61 °F) | [1] |

| Boiling Point | 230-231 °C (446-448 °F) at 760 mmHg | [1] |

| Density | 1.157 g/mL at 25 °C | [1] |

| Vapor Density | 4.73 (vs air) | |

| Vapor Pressure | 1 mmHg at 50.2 °C; 0.107 mmHg at 25 °C | [5] |

| Flash Point | 106 °C (223 °F) | [4] |

| Refractive Index | n20/D 1.541 | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, benzene, and chloroform. | [1][2][6] |

| Henry's Law Constant | 9.30 x 10⁻⁶ atm-cu m/mole | [5] |

Toxicological and Safety Data

This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, ingestion, and skin absorption.[5]

| Parameter | Value and Species | Reference(s) |

| Oral LD50 | 1072 mg/kg (rat) | [2] |

| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. | [2] |

| Symptoms of Exposure | Headache, flushing of the face, dizziness, cyanosis, nausea, vomiting, and muscular weakness. | [5] |

Synthesis and Reactivity

Industrial Synthesis: Nitration of Toluene (B28343)

The commercial production of nitrotoluenes is achieved through the nitration of toluene using a mixed acid (a combination of nitric acid and sulfuric acid).[7] This reaction yields a mixture of isomers, predominantly the ortho- and para-isomers, with this compound being a minor product (typically 2-5% of the mixture).[7] The isomers are then separated through fractional distillation and crystallization.[7]

Laboratory Synthesis Protocols

A detailed laboratory procedure for the nitration of toluene is described below. This protocol requires stringent temperature control to prevent the formation of dinitro and trinitro byproducts.

Experimental Protocol:

-

Preparation of Nitrating Mixture: To a beaker cooled in an ice-salt bath, 34.3 mL of 96% sulfuric acid is added. Then, 29.6 mL of 68% nitric acid is added dropwise over approximately 30 minutes while agitating the mixture.

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel containing the prepared nitrating mixture. The flask is charged with 42.7 g of toluene and cooled to approximately -10°C in an ice-salt bath.

-

Nitration: The nitrating mixture is added dropwise to the stirred toluene at a rate that maintains the reaction temperature between -5°C and 0°C. This addition typically takes about 2 hours.

-

Warming and Quenching: After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm. The mixture is then poured into ice water to quench the reaction.

-

Workup: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and a dilute sodium bicarbonate solution to remove residual acids, then dried over an anhydrous salt like calcium chloride.

-

Purification: The solvent is removed under reduced pressure. The resulting mixture of nitrotoluene isomers can be separated by fractional distillation.

A primary application of this compound is its conversion to m-toluidine (B57737), a key intermediate for azo dyes.[4] The Bechamp reduction, using iron powder and an acid, is a common method.[8]

Experimental Protocol (Reduction with Tin and HCl):

This protocol is adapted from a procedure for a similar reduction and can be applied to this compound.

-

Setup: Place this compound and granulated tin in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require cooling to control the rate. Once the initial vigorous reaction subsides, heat the mixture to reflux until the reaction is complete (indicated by the disappearance of the nitrotoluene odor).

-

Workup: Cool the reaction mixture and make it strongly alkaline with a sodium hydroxide (B78521) solution to precipitate tin salts.

-

Isolation: Steam distill the mixture to isolate the m-toluidine. The product can be further purified by extraction into an organic solvent, drying, and distillation.

Other Reactions

The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing nitro group and the weakly electron-donating methyl group.[1] This allows for several other transformations:

-

Further Nitration: Under more forcing conditions, this compound can be nitrated to yield dinitro- or trinitrotoluene derivatives.[9]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid, forming 3-nitrobenzoic acid.[9]

-

Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring for nucleophilic substitution reactions under specific conditions.[9]

Applications in Drug Development and Organic Synthesis

While not typically an active pharmaceutical ingredient (API) itself, this compound is a crucial starting material in the synthesis of more complex molecules.[3] Its primary role is as a precursor to m-toluidine and its derivatives, which are integral building blocks in the production of:

-

Azo Dyes: m-Toluidine is a key component in the synthesis of a wide range of azo dyes.[4]

-

Pharmaceuticals: It serves as an intermediate in the creation of various APIs and other bioactive molecules.[3]

-

Agricultural Chemicals: Derivatives of this compound are used in the manufacture of certain pesticides.[7]

-

Rubber Chemicals and Polymers: It finds application in the synthesis of additives and components for these materials.[2][7]

Analytical Methods

The quantification and analysis of this compound, particularly in isomeric mixtures resulting from toluene nitration, are critical for process control and quality assurance.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is the standard method for separating and quantifying nitrotoluene isomers.[10][11]

-

Sample Preparation (Air): Samples can be collected on silica (B1680970) sorbent tubes, desorbed with methanol, and analyzed by GC-FID.[11]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is also utilized for the analysis of nitrotoluenes and their metabolites in various matrices.[12]

-

Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are available for the structural characterization of this compound.[5]

Handling and Storage

Precautions for Safe Handling:

-

Work in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Prevent the formation of aerosols or mists.[2]

-

Keep away from open flames, sparks, and other sources of ignition.[2]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store separately from strong oxidizing agents, strong acids, strong bases, and foodstuffs.[2]

-

This compound is incompatible with oxidizing agents, strong acids (like sulfuric acid), and reducing agents.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. News - this compound CAS:99-08-1 PURITYï¼99% [mit-ivy.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound; m-nitrotoluene [csnvchem.com]

- 7. 2-Nitrotoluene, this compound and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine [ijcea.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Method [keikaventures.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of 3-Nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrotoluene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative summary of solubility and detailed experimental protocols for its determination. This allows researchers to generate precise quantitative data as needed for their specific applications.

Introduction to this compound

This compound (m-nitrotoluene) is an aromatic organic compound with the chemical formula C₇H₇NO₂. It is a pale yellow liquid or crystalline solid with a characteristic aromatic odor.[1][2] As an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds, understanding its solubility in various organic solvents is crucial for process design, purification, and formulation development.[2][3]

Solubility of this compound in Organic Solvents

Qualitative solubility information indicates that this compound is soluble in a range of common organic solvents. The principle of "like dissolves like" is a useful predictor of its behavior. As a moderately polar aromatic compound, it is expected to be soluble in solvents with similar characteristics.[1]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Alcohols | Methanol | Soluble | [4] |

| Ethanol | Soluble, Miscible | [3][4][5] | |

| Ethers | Diethyl Ether | Soluble, Miscible | [3][4][5] |

| Halogenated Alkanes | Chloroform | Soluble | [5] |

| Aromatic Hydrocarbons | Benzene | Soluble | [3][4][5] |

| Toluene | Soluble | [1] | |

| Ketones | Acetone | Soluble | [1] |

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent. "Miscible" implies that the two substances will mix in all proportions, forming a homogeneous solution. The absence of a solvent from this table indicates that no specific solubility data was found in the surveyed literature.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for many scientific and industrial applications. The following section provides detailed methodologies for three widely used experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a traditional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealable, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Agitate the mixture at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility is then expressed in the desired units, such as grams per 100 mL ( g/100 mL) or mole fraction.

-

UV/Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible (UV/Vis) range. The nitro group in this compound makes it a good candidate for this technique, which relies on the Beer-Lambert law.[9][10][11]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the desired organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1).

-

Withdraw a sample of the clear supernatant and filter it.

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, particularly for complex mixtures or when only small sample volumes are available.[12][13]

Methodology:

-

Method Development and Calibration:

-

Develop a suitable HPLC method (e.g., reverse-phase) that can effectively separate this compound from any potential impurities and solvent peaks.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1).

-

Withdraw and filter a sample of the clear supernatant.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis and Calculation:

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution by applying the dilution factor.

-

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative solubility profile is well-established. For researchers and professionals requiring precise solubility values, the detailed experimental protocols provided in this guide for the gravimetric, UV/Vis spectroscopic, and HPLC methods offer robust and reliable approaches for generating this critical data. The choice of method will depend on the specific requirements of the study, including the desired accuracy, the properties of the solvent, and the available analytical instrumentation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Nitrotoluene, this compound and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound; m-nitrotoluene [csnvchem.com]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. aai.solutions [aai.solutions]

- 10. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Spectroscopic Profile of 3-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-nitrotoluene (C₇H₇NO₂), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1537 | Asymmetric NO₂ Stretch | |

| 1358 | Symmetric NO₂ Stretch |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent | Spectrometer Frequency | Reference |

| 8.09 - 7.92 | m | - | H-2, H-4 | CDCl₃ | 89.56 MHz | [2] |

| 7.51 | t | ~7.8 | H-5 | CDCl₃ | 89.56 MHz | [2] |

| 7.39 | d | ~7.7 | H-6 | CDCl₃ | 89.56 MHz | [2] |

| 2.46 | s | - | -CH₃ | CDCl₃ | 89.56 MHz | [2] |

| 7.979 | m | - | H-2 | CCl₄ | 300 MHz | [2] |

| 7.964 | m | - | H-4 | CCl₄ | 300 MHz | [2] |

| 7.431 | t | 7.62 | H-5 | CCl₄ | 300 MHz | [2] |

| 7.367 | d | 8.24 | H-6 | CCl₄ | 300 MHz | [2] |

| 2.47 | s | - | -CH₃ | CCl₄ | 300 MHz | [2] |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 148.5 | C-3 (C-NO₂) | CDCl₃ | |

| 139.5 | C-1 (C-CH₃) | CDCl₃ | |

| 132.8 | C-4 | CDCl₃ | |

| 129.5 | C-5 | CDCl₃ | |

| 122.3 | C-6 | CDCl₃ | |

| 120.0 | C-2 | CDCl₃ | |

| 21.3 | -CH₃ | CDCl₃ |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 137 | 48.35 | [M]⁺ (Molecular Ion) |

| 91 | 99.99 | [M-NO₂]⁺ |

| 65 | 61.93 | [C₅H₅]⁺ |

| 39 | 19.51 | [C₃H₃]⁺ |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| 274 | 7244 (log ε = 3.86) | 5% Alcohol | [3] |

| ~240-250 | Not specified | Gas Phase | [4] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized based on standard laboratory practices and available information.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded from a neat liquid film.[1] A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[5][6]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum. The number of scans is typically set between 16 and 32 to ensure a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube.[7][8]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is used to compensate for the lower natural abundance of the ¹³C isotope.[7][8]

-

The solution is filtered through a small plug of glass wool or cotton to remove any particulate matter before being transferred to the NMR tube.[7][9]

-

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz, 400 MHz, or 500 MHz).[7][10]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

-

Mass Spectrometry (MS)

The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as acetonitrile (B52724) or dichloromethane.[11]

-

Instrumentation: An Agilent 6890 gas chromatograph coupled with an Agilent 5973 electron-impact ionization (EI) quadrupole mass spectrometer or a similar system is used.[12]

-

Gas Chromatography (GC) Method:

-

Column: A capillary column such as a Phenomenex Zebron ZB-5MS (or equivalent) is employed.[12]

-

Injection: A split injection is typically used.[13]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[11][13]

-

Oven Temperature Program: A temperature gradient is applied to ensure good separation of the analyte. For example, starting at 70°C, holding for 1 minute, then ramping up to 250°C.[11]

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.[3]

-

Analysis: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a UV-transparent solvent, such as ethanol (B145695) or a mixture of alcohol and water.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (e.g., 200-400 nm). A baseline is first recorded with a cuvette containing only the solvent. The spectrum of the sample solution is then recorded, and the baseline is subtracted. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(99-08-1) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. rsc.org [rsc.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. academic.oup.com [academic.oup.com]

- 13. hpst.cz [hpst.cz]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-nitrotoluene. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, aiding in the structural elucidation and characterization of this and similar aromatic compounds.

Introduction

This compound is an aromatic organic compound with the chemical formula CH₃C₆H₄NO₂. As a substituted benzene (B151609) derivative, its NMR spectra provide a classic example of the influence of both electron-donating (methyl, -CH₃) and electron-withdrawing (nitro, -NO₂) groups on the chemical shifts and coupling patterns of aromatic protons and carbons. A thorough understanding of these spectra is fundamental for the structural verification and purity assessment of this compound and its derivatives, which are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, compiled from various spectroscopic databases and literature sources. The data presented is primarily for spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 8.09 - 7.92 | s (singlet) or narrow m (multiplet) | - |

| H-4 | 7.51 | ddd (doublet of doublet of doublets) | J_ortho ≈ 7.6-8.2 Hz, J_meta ≈ 1.0-2.3 Hz, J_para ≈ 0.5 Hz |

| H-5 | 7.39 | t (triplet) | J_ortho ≈ 7.6 Hz |

| H-6 | 7.979 | ddd (doublet of doublet of doublets) | J_ortho ≈ 8.2 Hz, J_meta ≈ 1.7 Hz, J_para ≈ 0.5 Hz |

| -CH₃ | 2.46 | s (singlet) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and the magnetic field strength of the NMR instrument. The assignments are based on established substituent effects and 2D NMR correlation studies.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (-CH₃) | 21.5 |

| C-2 | 121.5 |

| C-3 (-NO₂) | 148.5 |

| C-4 | 135.2 |

| C-5 | 129.5 |

| C-6 | 124.0 |

| -CH₃ | 21.5 |

Note: The assignments are based on substituent effect calculations and comparison with similar compounds. The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is obtained.

¹H NMR Spectroscopy

-

Instrument Setup: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Instrument Setup: The ¹³C NMR spectrum is acquired on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

Locking and Shimming: The same lock and shim settings from the ¹H NMR experiment can often be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum using the CDCl₃ triplet (centered at 77.16 ppm).

-

Visualization of Spectral Principles

The following diagrams, generated using the DOT language, illustrate the key principles governing the NMR spectra of this compound.

Substituent Effects on ¹H Chemical Shifts

The chemical shifts of the aromatic protons in this compound are influenced by the electronic effects of the methyl and nitro groups. The methyl group is an electron-donating group (EDG), which shields (shifts upfield) the ortho and para protons. The nitro group is a strong electron-withdrawing group (EWG), which deshields (shifts downfield) the ortho and para protons.

Caption: Influence of EDG (-CH₃) and EWG (-NO₂) on aromatic proton chemical shifts.

Logical Workflow for ¹H NMR Signal Assignment

The assignment of the aromatic protons in the ¹H NMR spectrum of this compound follows a logical workflow based on expected chemical shifts and coupling patterns.

Caption: Workflow for the assignment of ¹H NMR signals of this compound.

Relationship Between Structure and ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts are also significantly influenced by the substituents. The carbon attached to the nitro group (ipso-carbon) is highly deshielded, while the methyl-bearing carbon is also affected.

Caption: Correlation between carbon positions and their ¹³C NMR chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a clear illustration of fundamental NMR principles. The distinct chemical shifts and coupling patterns observed for the aromatic protons and carbons are a direct consequence of the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. This guide provides the necessary data, experimental protocols, and conceptual visualizations to aid in the comprehensive spectral analysis of this compound, serving as a practical reference for scientists in academic and industrial research.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-nitrotoluene (m-nitrotoluene), a key intermediate in the synthesis of dyes and other industrial chemicals.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and quality control in various applications. This document details its characteristic fragmentation pattern under Electron Ionization (EI), presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis.

Electron Ionization (EI) Mass Spectrometry of this compound

Electron Ionization is the most common method for the mass spectrometric analysis of volatile and semi-volatile compounds like this compound. In the EI source, the molecule is bombarded with high-energy electrons (typically 70-75 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[2] This molecular ion is often unstable and undergoes characteristic fragmentation, providing a unique "fingerprint" for the compound.

The molecular weight of this compound (C₇H₇NO₂) is 137.14 g/mol .[1][2][3] The mass spectrum is therefore characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 137.

Fragmentation Pattern and Mass Spectrum Data

The fragmentation of this compound is driven by the presence of the nitro group and the aromatic ring. The molecular ion [C₇H₇NO₂]⁺• is observed with significant abundance. The most prominent fragmentation pathways involve the loss of the nitro group constituents.

The base peak in the spectrum is typically at m/z 91, which corresponds to the highly stable tropylium (B1234903) ion [C₇H₇]⁺. This ion is formed by the loss of a nitro radical (•NO₂) from the molecular ion. Another significant fragmentation involves the loss of a neutral nitric oxide molecule (NO), resulting in an ion at m/z 107. Subsequent fragmentation of the tropylium ion (m/z 91) through the loss of acetylene (B1199291) (C₂H₂) leads to the formation of the [C₅H₅]⁺ ion at m/z 65, which is also a major peak in the spectrum.[2]

The quantitative data from a typical 75 eV EI mass spectrum of this compound is summarized below.[2]

| m/z | Relative Abundance (%) | Proposed Ion/Fragment |

| 137 | 51.2 | [C₇H₇NO₂]⁺• (Molecular Ion) |

| 121 | 1.6 | [C₇H₇NO]⁺• |

| 107 | 7.7 | [C₇H₇O]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 89 | 7.6 | [C₇H₅O]⁺ |

| 79 | 7.4 | [C₆H₇]⁺ |

| 77 | 6.5 | [C₆H₅]⁺ |

| 65 | 46.4 | [C₅H₅]⁺ |

| 63 | 10.5 | [C₅H₃]⁺ |

| 51 | 6.9 | [C₄H₃]⁺ |

| 39 | 16.9 | [C₃H₃]⁺ |

Visualization of Fragmentation Pathway

The logical relationship between the major ions observed in the EI mass spectrum of this compound is illustrated in the following fragmentation diagram.

Experimental Protocols

A reliable method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5] This approach provides excellent separation of isomers and definitive identification based on mass spectra.

Detailed Methodology: GC-MS Analysis

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solutions: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 0.5 - 10 µg/mL).[5]

-

Sample Matrix: For analysis in complex matrices, appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

2. Instrumentation:

-

A standard Gas Chromatograph system equipped with a capillary column and coupled to a Mass Spectrometer with an EI source.

3. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 75 eV.[2]

-

Source Temperature: 280 °C.[2]

-

Transfer Line Temperature: 280 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-200.

-

Data Acquisition: Full scan mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring key ions such as m/z 137, 91, and 65 for increased sensitivity.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for the GC-MS analysis of this compound.

References

Infrared Spectroscopy of 3-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Nitrotoluene using infrared (IR) spectroscopy. It covers the fundamental principles, experimental protocols, and detailed interpretation of the spectral data, offering a comprehensive resource for the characterization of this compound.

Introduction to Infrared Spectroscopy and this compound

This compound (m-nitrotoluene) is a yellow liquid or solid organic compound with the chemical formula C₇H₇NO₂.[1] It serves as a crucial intermediate in the synthesis of various chemicals, including toluidines and azo dyes.[1] Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds like this compound. The technique works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the different chemical bonds within the molecule. The resulting infrared spectrum provides a unique molecular fingerprint, enabling both qualitative identification and quantitative analysis.

Experimental Protocols for FTIR Analysis

The acquisition of a high-quality IR spectrum of this compound can be achieved through various methods, depending on the sample's physical state. As this compound has a melting point of approximately 15.5-16°C, it can be analyzed as either a liquid or a solid.[1][2]

Analysis of Liquid this compound (Neat Liquid/Condensed Phase)

A common method for analyzing liquid samples is using a transmission cell or the Attenuated Total Reflectance (ATR) technique.

Protocol for ATR-FTIR:

-

Instrument and Background: Utilize a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85 or similar instrument, equipped with an ATR accessory (e.g., a diamond or germanium crystal).[3] Before sample analysis, a background spectrum is collected with a clean, empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor) and instrumental responses.

-

Sample Application: Apply a small drop of liquid this compound directly onto the ATR crystal surface, ensuring the crystal is completely covered.

-

Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 or 8 cm⁻¹.[4] To improve the signal-to-noise ratio, multiple scans (e.g., 45-100) are co-added.

-

Cleaning: After analysis, the sample is carefully wiped from the crystal using a soft tissue, and the crystal is cleaned with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and dried.

Analysis of Vapor Phase this compound

Vapor phase or gas-phase IR spectroscopy provides a spectrum of the molecule free from intermolecular interactions.

Protocol for Vapor Phase FTIR:

-

Instrument and Sample Cell: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used within an FTIR spectrometer like a DIGILAB FTS-14.[5]

-